3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Medicinal Chemistry Physicochemical Profiling ADME Optimization

This N3-cyclohexyl-substituted imidazo[4,5-b]pyridine-2-thiol provides measurable differentiation from smaller alkyl analogs for kinase inhibitor SAR studies. The cyclohexyl group confers ~75-80 ų steric volume and cLogP ~3.38, enabling systematic evaluation of hydrophobic pocket occupancy unattainable with methyl or unsubstituted variants. Validated for HFIP-promoted, metal-free thio(hetero)arylation protocols—ideal for PROTAC and probe synthesis. Its CNS-penetrant physicochemical profile supports blood-brain barrier research. Procure this specific derivative to avoid synthetic failure and SAR misinterpretation.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
Cat. No. B11767914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C3=C(C=CC=N3)NC2=S
InChIInChI=1S/C12H15N3S/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)
InChIKeyMMRCXMJHAFHBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS 917748-16-4): Sourcing and Structural Baseline for Imidazopyridine-Thiol Research


3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS 917748-16-4) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, characterized by a fused pyridine-imidazole ring system bearing a reactive thiol group at the 2-position and a cyclohexyl substituent at the N3 position . The compound has a molecular formula of C12H15N3S, a molecular weight of 233.33 g/mol, and is commercially available from multiple vendors with typical purity specifications of 98% [1]. The imidazo[4,5-b]pyridine scaffold is structurally analogous to purine bases, which has motivated extensive exploration of this chemotype in medicinal chemistry contexts targeting kinases, adenosine receptors, and nucleotide-metabolizing enzymes [2]. The N3-cyclohexyl substitution distinguishes this specific derivative from the unsubstituted parent core and from smaller N3-alkyl analogs, conferring altered physicochemical properties including increased lipophilicity and distinct conformational constraints that influence both synthetic utility and potential biological target interactions .

Why 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Cannot Be Casually Substituted: Differentiating N3-Substituent Effects in Imidazopyridine-Thiol Procurement


Imidazo[4,5-b]pyridine-2-thiol derivatives are not interchangeable commodities due to the profound impact of N3-substitution on both physicochemical properties and functional behavior. The unsubstituted parent core (1H-imidazo[4,5-b]pyridine-2-thiol, CAS 29448-81-5) and smaller N3-alkyl analogs such as the 3-methyl derivative (CAS 32282-08-9) [1] differ significantly from the N3-cyclohexyl variant in lipophilicity, steric bulk, and conformational flexibility. These differences manifest concretely in two domains critical to scientific users: (1) synthetic methodology compatibility, where sterically demanding N3-substituents influence reaction yields and regioselectivity in derivatization protocols; and (2) structure-activity relationship (SAR) studies, where N3-modifications modulate target engagement profiles in kinase and receptor binding assays, as demonstrated across multiple imidazo[4,5-b]pyridine-based inhibitor programs [2]. Substituting the N3-cyclohexyl compound with a smaller alkyl analog or the unsubstituted core without experimental validation risks both synthetic failure and SAR misinterpretation. The quantitative evidence below establishes where this specific derivative provides measurable differentiation from its closest structural comparators.

Quantitative Differentiation of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol: Head-to-Head Evidence for Procurement Decision-Making


Lipophilicity Enhancement: N3-Cyclohexyl vs. Unsubstituted Parent Core Partition Coefficient Comparison

The N3-cyclohexyl substitution confers substantially increased lipophilicity relative to the unsubstituted parent 1H-imidazo[4,5-b]pyridine-2-thiol core. Calculated partition coefficients indicate a cLogP of approximately 3.38 for the N3-cyclohexyl derivative [1], compared to a cLogP of approximately 0.82 for the unsubstituted core (1H-imidazo[4,5-b]pyridine-2-thiol, CAS 29448-81-5) [2]. This ~2.56 log unit increase represents a >350-fold difference in octanol-water partition coefficient, translating to markedly altered membrane permeability and distribution characteristics relevant to cell-based assays and in vivo studies. This physicochemical differentiation is class-level inference derived from calculated cLogP values for the respective structures.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Steric Differentiation: N3-Cyclohexyl vs. N3-Methyl Analog Conformational and Steric Parameter Comparison

The N3-cyclohexyl substituent introduces substantially greater steric bulk than the commonly available N3-methyl analog (3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol, CAS 32282-08-9). The cyclohexyl group occupies approximately 3.5-fold greater Connolly solvent-excluded volume (~75-80 ų for cyclohexyl versus ~22-25 ų for methyl) [1]. This steric differential has concrete synthetic consequences: in thioetherification reactions proceeding through the thiol moiety, the bulky N3-cyclohexyl group restricts accessible conformations of the bicyclic core, potentially altering reaction kinetics and yields compared to the N3-methyl analog. Furthermore, in biological target binding, the cyclohexyl group occupies a distinct hydrophobic subpocket geometry that the methyl group cannot access, as demonstrated in imidazo[4,5-b]pyridine-based kinase inhibitor SAR studies where N3-alkyl chain length and branching critically modulate potency [2].

Synthetic Methodology Structure-Activity Relationship Medicinal Chemistry

Synthetic Methodology Compatibility: Validated Substrate in HFIP-Promoted Thio(hetero)arylation Under Metal- and Base-Free Conditions

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol has been explicitly validated as a compatible substrate in a hexafluoroisopropanol (HFIP)-promoted thio(hetero)arylation protocol that operates under metal- and base-free conditions [1]. This methodology enables direct coupling of the thiol moiety with electron-deficient 2-chloroheteroarenes through a sulfur atom linkage, providing access to thioether derivatives without transition metal contamination—a critical consideration for biological testing. The protocol's tolerance for the sterically demanding N3-cyclohexyl substituent distinguishes this derivative from other imidazoheterocycles that may undergo competing side reactions or exhibit reduced yields under these conditions. While quantitative yield data for this specific substrate are not reported in the abstracted source, the explicit inclusion of imidazopyridines bearing N-cyclohexyl substitution among tolerated substrates confirms methodological compatibility.

Synthetic Chemistry C-S Bond Formation Late-Stage Functionalization

Patent Citation as Privileged Scaffold in BTK Inhibitor Chemical Space

The imidazo[4,5-b]pyridine core bearing N3-substitution, including cyclohexyl variants, is explicitly claimed as a privileged scaffold in patent literature for Bruton's Tyrosine Kinase (BTK) inhibitors [1]. WO2018145525A1, which covers pyrrolo-aromatic heterocyclic compounds as BTK modulators, includes imidazo[4,5-b]pyridine derivatives with varied N3-substituents within its Markush claims. The inclusion of cyclohexyl-substituted embodiments in this patent family indicates that the specific N3-cyclohexyl modification occupies a defined position in kinase inhibitor SAR space that smaller alkyl substituents cannot fully replicate. While this does not constitute direct biological activity data for 3-cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol itself, it establishes the derivative's membership in a structurally defined patent chemical space of therapeutic relevance, distinguishing it from N3-substituents not represented in this inhibitor class.

Kinase Inhibition BTK Inhibitors Medicinal Chemistry Patent Analysis

Application Scenarios for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Derived from Quantitative Evidence


Kinase Inhibitor SAR Expansion Requiring Bulky Hydrophobic N3-Substitution

Researchers developing imidazo[4,5-b]pyridine-based kinase inhibitors (TrkA, BTK, Aurora-A, or MLK3) should procure this derivative when SAR studies demand exploration of sterically demanding, lipophilic N3-substitution. The cyclohexyl group's ~75-80 ų steric volume and cLogP of ~3.38 enable systematic evaluation of hydrophobic pocket occupancy and steric tolerance that cannot be assessed using smaller N3-alkyl analogs (e.g., methyl: ~22-25 ų, cLogP ≈ 1.0-1.5). This differentiation is directly supported by patent literature establishing the imidazo[4,5-b]pyridine scaffold with varied N3-substituents as privileged chemotype in BTK and related kinase inhibitor programs [1].

Late-Stage Diversification via Metal-Free Thioetherification for Biological Probe Synthesis

Investigators requiring metal-free C-S bond formation for biological probe or PROTAC synthesis should utilize this derivative based on its validated compatibility with HFIP-promoted thio(hetero)arylation protocols [2]. The methodology's tolerance for the N3-cyclohexyl substituent enables direct coupling with 2-chloroheteroarenes under ambient, base-free conditions without transition metal contamination that could confound biological assay interpretation. This provides a distinct advantage over analogs whose compatibility with this green chemistry approach remains unverified, reducing the synthetic risk in probe development pipelines.

Physicochemical Property Optimization in CNS-Penetrant Candidate Design

Medicinal chemists optimizing brain penetration for CNS-targeting imidazo[4,5-b]pyridine derivatives should consider this compound for its predicted physicochemical profile. The cLogP of ~3.38 places the derivative within an optimal range for blood-brain barrier penetration while avoiding the excessive lipophilicity (cLogP > 5) associated with poor solubility and high non-specific binding. This represents a ~2.56 log unit increase over the unsubstituted core (cLogP ≈ 0.82), providing a measurable differentiation that can be exploited to modulate CNS exposure in adenosine receptor or neurodegenerative disease programs.

Conformational Constraint Studies in Purine-Mimetic Binding Site Analysis

Structural biologists and computational chemists studying purine-mimetic binding modes in ATP-binding pockets should employ this derivative to investigate the effect of conformational restriction imposed by the N3-cyclohexyl group. The cyclohexyl substituent limits accessible rotamer states of the bicyclic core compared to smaller N3-alkyl groups, potentially altering the orientation of the thiol/thione moiety and adjacent hydrogen-bonding interactions. This feature is particularly relevant for nucleotide pyrophosphatase/phosphodiesterase (NPP1) and related nucleotide-metabolizing enzyme targets where imidazo[4,5-b]pyridine-2-thiol derivatives have demonstrated nanomolar inhibitory potency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.